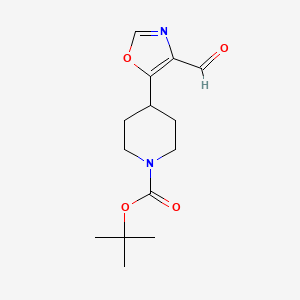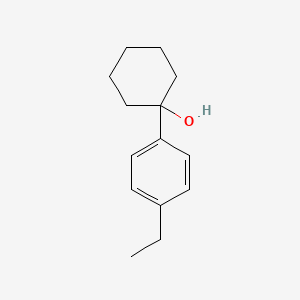![molecular formula C4H7F2NS B13547051 3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
3-[(Difluoromethyl)sulfanyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethyl)sulfanyl]azetidine is a chemical compound with the molecular formula C4H7F2NS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl]azetidine typically involves the introduction of the difluoromethylsulfanyl group to an azetidine ring. One common method is the reaction of azetidine with difluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Difluoromethyl)sulfanyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Difluoromethyl)sulfanyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]azetidine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]azetidine
- 3-[(Methylthio)azetidine]
- 3-[(Ethylthio)azetidine]
Uniqueness
3-[(Difluoromethyl)sulfanyl]azetidine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C4H7F2NS |
|---|---|
Peso molecular |
139.17 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfanyl)azetidine |
InChI |
InChI=1S/C4H7F2NS/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2 |
Clave InChI |
UOEHTOLLPTWBFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


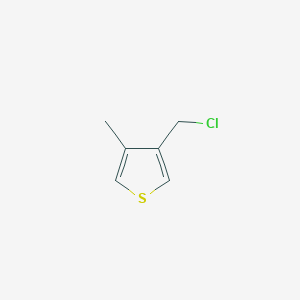
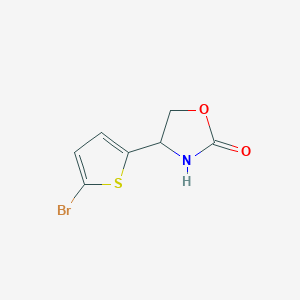

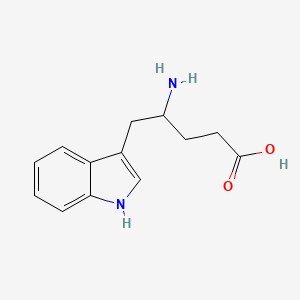
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
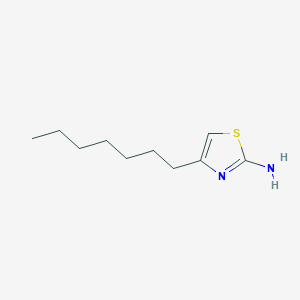
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
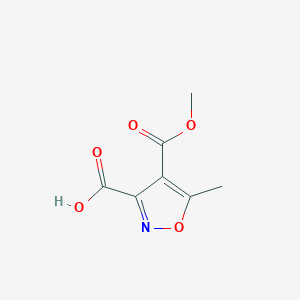
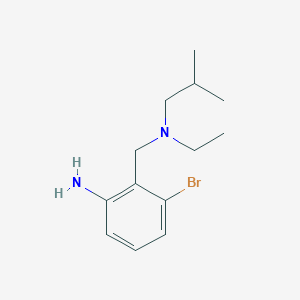
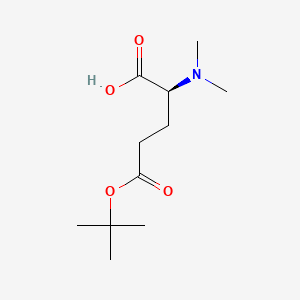
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
